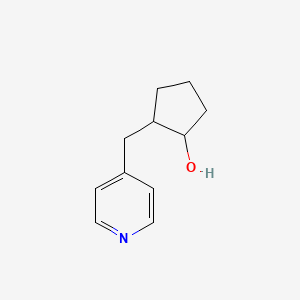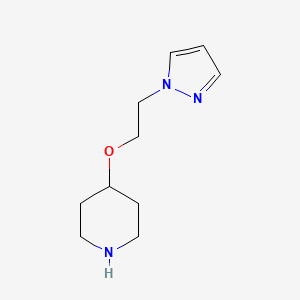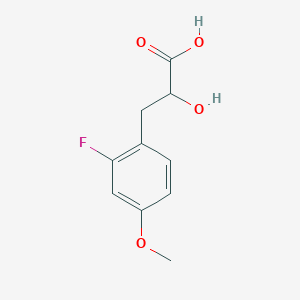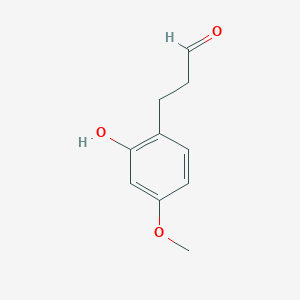
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a thiophene ring, an ethoxy group, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high quality of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of alcohols to sulfonyl chlorides.
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions. The thiophene ring may also interact with specific molecular targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol: The alcohol precursor used in the synthesis of the sulfonyl chloride derivative.
Thiophene-2-sulfonyl Chloride: A simpler sulfonyl chloride derivative with a thiophene ring.
2-Methylthiophene: A basic thiophene derivative without the ethoxy and sulfonyl chloride groups.
Uniqueness
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the thiophene ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H15ClO3S2 |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
2-methyl-3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-9(8-16(11,12)13)7-14-5-4-10-3-2-6-15-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Clé InChI |
DULKHDIYBXBOGU-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC1=CC=CS1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


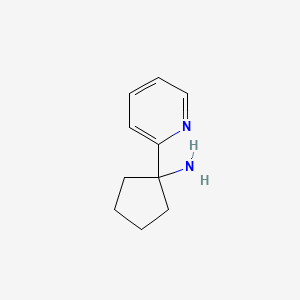

![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)


![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
